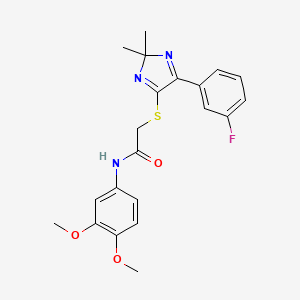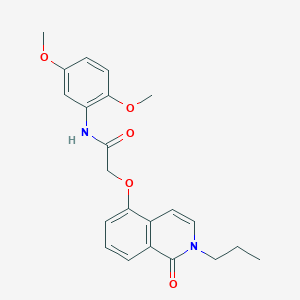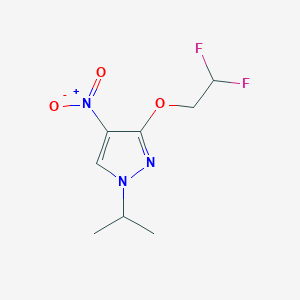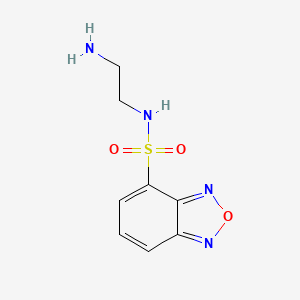![molecular formula C24H21F3N4O B2630370 5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477236-31-0](/img/structure/B2630370.png)
5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic molecule that contains several functional groups . These include a phenyl group, a tetrahydrofuran group, a pyrrolopyrimidine group, and a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups . For example, the trifluoromethyl group has a significant electronegativity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in this domain focuses on developing novel synthetic routes and characterizing the chemical structures of pyrrolo[2,3-d]pyrimidin-4-amine derivatives. For example, studies detail facile synthesis methods, providing pathways to obtain these compounds with good yields and purity. These processes often involve coupling reactions, cyclizations, and functional group transformations tailored to introduce various substituents onto the core scaffold, enhancing its physical, chemical, or biological properties (Bommeraa, Kumar, & Eppakayala, 2019).
Docking Studies and Potential Biological Activities
Docking studies represent a significant portion of the research, aiming to predict the interaction between synthesized compounds and biological targets. These studies help in understanding the potential therapeutic applications of pyrrolo[2,3-d]pyrimidin-4-amine derivatives. For instance, research involving computational models to assess the binding efficiency and selectivity towards specific enzymes or receptors indicates the potential of these compounds in drug discovery (Bommeraa, Kumar, & Eppakayala, 2019).
Antimicrobial and Antifungal Activities
Several derivatives have been evaluated for their antimicrobial and antifungal activities, showcasing the diversity of potential applications in medicinal chemistry. Some compounds demonstrate significant efficacy against various bacterial and fungal strains, underscoring the importance of the pyrrolo[2,3-d]pyrimidin-4-amine core in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Pharmacokinetic Studies
Research also extends to the pharmacokinetic profiling of these compounds, essential for assessing their suitability as drug candidates. This involves studying the absorption, distribution, metabolism, and excretion (ADME) properties, crucial for understanding the compound's behavior in biological systems and optimizing its therapeutic potential (Greiner et al., 2002).
Mecanismo De Acción
Target of action
Compounds with a pyrrolo[2,3-d]pyrimidin-4-amine structure often interact with kinases, enzymes that play key roles in signal transduction pathways within cells .
Mode of action
These compounds typically act as inhibitors, binding to the active site of the target enzyme and preventing it from catalyzing its usual reactions .
Biochemical pathways
The specific pathways affected would depend on the exact kinase targeted by the compound. Kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with a pyrrolo[2,3-d]pyrimidin-4-amine structure are likely to be well-absorbed due to their relatively small size and polar nature .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. In general, kinase inhibitors can alter cell growth and proliferation, potentially leading to effects such as the death of cancer cells .
Action environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its effectiveness .
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O/c25-24(26,27)17-8-4-9-18(12-17)31-14-20(16-6-2-1-3-7-16)21-22(29-15-30-23(21)31)28-13-19-10-5-11-32-19/h1-4,6-9,12,14-15,19H,5,10-11,13H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBSRZFWGNIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2630287.png)


![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630293.png)

![(E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2630297.png)


![4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2630301.png)

![tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2630304.png)
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630307.png)
![2-[1-(Hydroxyimino)ethyl]benzofuran](/img/structure/B2630308.png)
